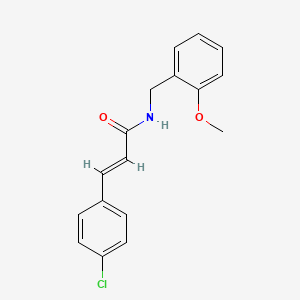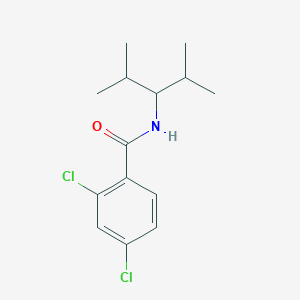
3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide, also known as CMBA, is a synthetic compound belonging to the class of acrylamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide has been shown to have a variety of potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective inhibitor of the dopamine transporter, which plays a critical role in regulating dopamine signaling in the brain. 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide has also been shown to have potential applications in the treatment of Parkinson's disease, as it can increase dopamine levels in the brain.
Mécanisme D'action
3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide acts as a competitive inhibitor of the dopamine transporter, binding to the same site as dopamine and preventing its reuptake into presynaptic neurons. This leads to an increase in extracellular dopamine levels and enhanced dopaminergic signaling in the brain.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide has been shown to have a variety of biochemical and physiological effects. It has been found to increase dopamine levels in the brain, leading to enhanced dopaminergic signaling and potential therapeutic effects in Parkinson's disease. 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide has also been found to have potential applications in the treatment of drug addiction, as it can reduce the rewarding effects of drugs of abuse.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide is its potency and selectivity as a dopamine transporter inhibitor, making it a useful tool for studying dopamine signaling in the brain. However, its potential toxicity and limited solubility in aqueous solutions can present challenges for its use in lab experiments.
Orientations Futures
There are several potential future directions for 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide research. One area of interest is the development of more potent and selective dopamine transporter inhibitors based on the structure of 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide. Another area of interest is the exploration of 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide's potential therapeutic effects in other neurological disorders, such as schizophrenia and depression. Additionally, further research is needed to better understand the potential toxicity and safety concerns associated with 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide and related compounds.
Méthodes De Synthèse
3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide can be synthesized using a variety of methods, including the Stille coupling reaction and the Suzuki-Miyaura coupling reaction. One commonly used method involves the reaction of 4-chlorophenylboronic acid with 2-methoxybenzyl bromide in the presence of a palladium catalyst. The resulting intermediate is then reacted with acryloyl chloride to produce 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide.
Propriétés
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-21-16-5-3-2-4-14(16)12-19-17(20)11-8-13-6-9-15(18)10-7-13/h2-11H,12H2,1H3,(H,19,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPBHFCIODMSQW-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CNC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-N-(2-methoxybenzyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[2-(1-naphthyloxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5727418.png)
![1-(2-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5727427.png)

![1-{4-[(4,6-dihydroxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone](/img/structure/B5727442.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B5727447.png)


![7-[(4-chlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727470.png)

![N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5727483.png)
![[(2-oxo-2-{4-[(phenylsulfonyl)amino]phenyl}ethyl)thio]acetic acid](/img/structure/B5727485.png)

![N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5727505.png)
